molecular formula C8H11NO5 B14432220 Nitric acid--(4-methoxyphenyl)methanol (1/1) CAS No. 79929-17-2

Nitric acid--(4-methoxyphenyl)methanol (1/1)

Cat. No.: B14432220
CAS No.: 79929-17-2
M. Wt: 201.18 g/mol
InChI Key: OPQRLTLNFBBDLH-UHFFFAOYSA-N
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Description

Nitric acid–(4-methoxyphenyl)methanol (1/1) is a compound formed by the reaction of nitric acid with (4-methoxyphenyl)methanol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitro group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid–(4-methoxyphenyl)methanol typically involves the nitration of (4-methoxyphenyl)methanol using nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The nitration process can be conducted in the presence of sulfuric acid, which acts as a catalyst and enhances the reaction rate .

Industrial Production Methods

Industrial production of nitric acid–(4-methoxyphenyl)methanol involves large-scale nitration processes. These processes are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Nitric acid–(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitric acid–(4-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of nitric acid–(4-methoxyphenyl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and diverse applications in various fields .

Properties

CAS No.

79929-17-2

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

(4-methoxyphenyl)methanol;nitric acid

InChI

InChI=1S/C8H10O2.HNO3/c1-10-8-4-2-7(6-9)3-5-8;2-1(3)4/h2-5,9H,6H2,1H3;(H,2,3,4)

InChI Key

OPQRLTLNFBBDLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CO.[N+](=O)(O)[O-]

Origin of Product

United States

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